molecular formula C11H12ClN3 B1460717 1-(4-Chlorobenzyl)-4-methyl-1H-pyrazol-5-amine CAS No. 1015846-01-1

1-(4-Chlorobenzyl)-4-methyl-1H-pyrazol-5-amine

Cat. No.: B1460717
CAS No.: 1015846-01-1
M. Wt: 221.68 g/mol
InChI Key: OAYIBJLYOMOQAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Chlorobenzyl)-4-methyl-1H-pyrazol-5-amine is an organic compound that belongs to the class of pyrazoles It is characterized by the presence of a 4-chlorobenzyl group attached to the nitrogen atom of the pyrazole ring, along with a methyl group at the 4-position of the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Chlorobenzyl)-4-methyl-1H-pyrazol-5-amine can be synthesized through a multi-step process involving the following key steps:

    Formation of 4-chlorobenzyl chloride: This can be achieved by the chlorination of 4-chlorotoluene using chlorine gas in the presence of a catalyst such as iron(III) chloride.

    Nucleophilic substitution reaction: The 4-chlorobenzyl chloride is then reacted with 4-methyl-1H-pyrazole in the presence of a base such as sodium hydride or potassium carbonate to form the desired product, this compound.

Industrial Production Methods: Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorobenzyl)-4-methyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidation products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom in the 4-chlorobenzyl group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Amines, thiols, bases like sodium hydride or potassium carbonate.

Major Products Formed:

    Oxidation: Oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Reduced derivatives such as alcohols or amines.

    Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

1-(4-Chlorobenzyl)-4-methyl-1H-pyrazol-5-amine has several scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anticancer and antimicrobial properties.

    Materials Science: It is used in the synthesis of novel materials with unique electronic and optical properties.

    Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors, to understand its mechanism of action and potential therapeutic applications.

    Industrial Applications: It is used as an intermediate in the synthesis of other complex organic molecules and materials.

Mechanism of Action

The mechanism of action of 1-(4-Chlorobenzyl)-4-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of its use.

Comparison with Similar Compounds

1-(4-Chlorobenzyl)-4-methyl-1H-pyrazol-5-amine can be compared with other similar compounds, such as:

    1-(4-Chlorobenzyl)-1H-pyrazole: Similar structure but lacks the methyl group at the 4-position of the pyrazole ring.

    4-Methyl-1H-pyrazole: Lacks the 4-chlorobenzyl group, making it less complex and potentially less active in certain applications.

    1-(4-Chlorobenzyl)-4-methyl-1H-imidazole: Similar structure but with an imidazole ring instead of a pyrazole ring, leading to different chemical and biological properties.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

2-[(4-chlorophenyl)methyl]-4-methylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN3/c1-8-6-14-15(11(8)13)7-9-2-4-10(12)5-3-9/h2-6H,7,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAYIBJLYOMOQAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1)CC2=CC=C(C=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60650929
Record name 1-[(4-Chlorophenyl)methyl]-4-methyl-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60650929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1015846-01-1
Record name 1-[(4-Chlorophenyl)methyl]-4-methyl-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60650929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Chlorobenzyl)-4-methyl-1H-pyrazol-5-amine
Reactant of Route 2
Reactant of Route 2
1-(4-Chlorobenzyl)-4-methyl-1H-pyrazol-5-amine
Reactant of Route 3
1-(4-Chlorobenzyl)-4-methyl-1H-pyrazol-5-amine
Reactant of Route 4
Reactant of Route 4
1-(4-Chlorobenzyl)-4-methyl-1H-pyrazol-5-amine
Reactant of Route 5
Reactant of Route 5
1-(4-Chlorobenzyl)-4-methyl-1H-pyrazol-5-amine
Reactant of Route 6
Reactant of Route 6
1-(4-Chlorobenzyl)-4-methyl-1H-pyrazol-5-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.